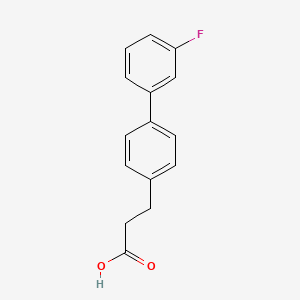
3'-Fluoro-biphenyl-4-propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-biphenyl-4-propanoic acid is an organic compound with the molecular formula C15H13FO2 It is a derivative of biphenyl, where a fluorine atom is substituted at the 3’ position and a propanoic acid group is attached to the 4 position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-biphenyl-4-propanoic acid typically involves the coupling of 2-(3-fluoro-4-bromophenyl) propionic acid with phenylboronic acid under alkaline conditions, catalyzed by palladium on carbon. This method is efficient and yields the desired product with high purity . Another method involves the use of a zinc reagent prepared from trimethyl-chlorosilane as an activating agent, which reacts with 4-bromo-2-fluoro biphenyl to form 2-(2-fluoro-4-biphenylyl) ethyl propionate, followed by hydrolysis to obtain the final product .
Industrial Production Methods
Industrial production of 3’-Fluoro-biphenyl-4-propanoic acid can be scaled up using the aforementioned synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and zinc reagents are common in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-biphenyl-4-propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
3’-Fluoro-biphenyl-4-propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its anti-inflammatory and analgesic properties, similar to other biphenyl derivatives.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3’-Fluoro-biphenyl-4-propanoic acid involves its interaction with specific molecular targets. It modulates signal transduction pathways associated with nuclear factor kappaB (NFkappaB), a transcription factor involved in cell growth, cell death, and inflammation . Additionally, it has been shown to modulate gamma-secretase activity, reducing amyloid beta levels in Alzheimer’s disease models .
Comparison with Similar Compounds
3’-Fluoro-biphenyl-4-propanoic acid can be compared with other similar compounds, such as:
Flurbiprofen: Another biphenyl derivative with anti-inflammatory properties.
TUG-891: A potent and selective agonist for the long chain free fatty acid receptor 4 (FFA4).
2-(Biphenyl-4-yl)propionic acid: A structurally similar compound used in various pharmaceutical applications.
The uniqueness of 3’-Fluoro-biphenyl-4-propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13FO2 |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
3-[4-(3-fluorophenyl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H13FO2/c16-14-3-1-2-13(10-14)12-7-4-11(5-8-12)6-9-15(17)18/h1-5,7-8,10H,6,9H2,(H,17,18) |
InChI Key |
RAOOYVZQJMXATI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


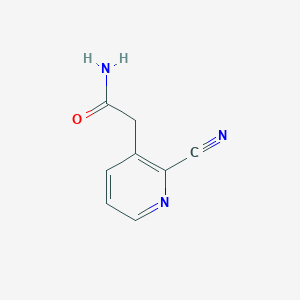
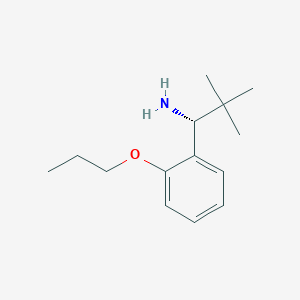

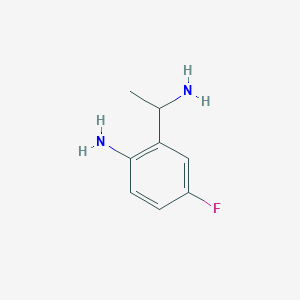
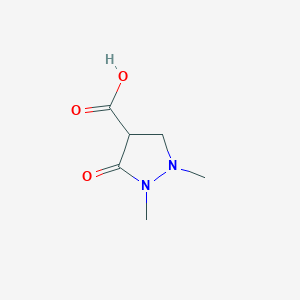
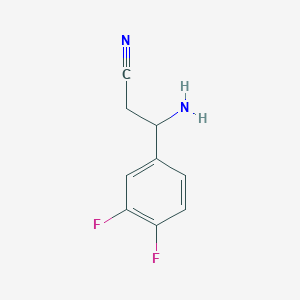


![Methyl 2-oxospiro[pyrrolidine-3,2'-thiochromane]-6'-carboxylate 1',1'-dioxide](/img/structure/B13035174.png)
![(1S,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13035177.png)

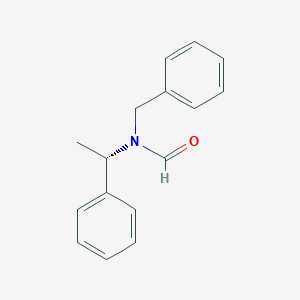
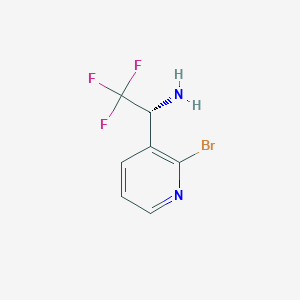
![Ethyl 2-(benzo[B]thiophen-3-YL)-2-bromoacetate](/img/structure/B13035191.png)
